
Cocaethylene-D8
Overview
Description
Cocaethylene-D8 (Benzoylecgonine ethyl ester-D8) is a deuterated stable isotope-labeled internal standard used for quantifying cocaethylene, a metabolite formed when cocaine and ethanol are co-ingested. Key properties include:
- Chemical Formula: C₁₈H₁₅D₈NO₄
- Molecular Weight: 325.43 g/mol
- CAS Number: 152521-09-0
- Concentration: 100 µg/mL in acetonitrile .
It is specifically designed for use in liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) to ensure accurate quantification of cocaethylene in biological matrices such as urine, blood, and saliva . This compound is classified as a US Drug Enforcement Administration (DEA)-exempt chemical, simplifying its procurement and use in regulated laboratories .
Preparation Methods
The preparation of benzoylecgonine ethyl ester-D8 involves the transesterification of cocaine with ethanol in the presence of deuterium. The synthetic route typically includes the following steps:
Hydrolysis of Cocaine: Cocaine is hydrolyzed to produce benzoylecgonine and methanol.
Transesterification: Benzoylecgonine undergoes transesterification with ethanol in the presence of deuterium to form benzoylecgonine ethyl ester-D8.
Chemical Reactions Analysis
Cocaethylene-D8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoylecgonine.
Reduction: Reduction reactions can convert benzoylecgonine ethyl ester-D8 back to its parent compound, cocaine.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alcohols for esterification reactions. The major products formed from these reactions include benzoylecgonine, cocaine, and other ester derivatives .
Scientific Research Applications
Cocaethylene-D8 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantitation of cocaethylene levels in biological samples.
Biology: The compound is used in studies related to the metabolism of cocaine and ethanol in the human body.
Medicine: It is utilized in clinical toxicology to monitor cocaine and ethanol abuse.
Mechanism of Action
Cocaethylene-D8 exerts its effects by inhibiting the action of the serotonin transporter, norepinephrine transporter, and dopamine transporter. This inhibition increases the levels of serotonergic, noradrenergic, and dopaminergic neurotransmission in the brain.
Comparison with Similar Compounds
Structural and Functional Analogues
Cocaethylene-D3 (Benzoylethylecgonine-D3)
- Key Differences : Contains three deuterium atoms (vs. eight in Cocaethylene-D8), resulting in a lower molecular weight (317.38 g/mol) .
- Applications : Used similarly as an internal standard but may exhibit less isotopic separation in mass spectrometry due to fewer deuterium substitutions.
Benzoylecgonine-D8
- Key Differences : Targets benzoylecgonine (a primary cocaine metabolite) rather than cocaethylene. Shares the same number of deuterium atoms but differs in the parent compound structure .
Cocaine-D3
- Key Differences: A deuterated cocaine variant with three deuteriums, used for cocaine quantification.
Deuterated Internal Standards in Other Classes
Naphthalene-D8
- Molecular Formula : C₁₀D₈
- Molecular Weight : 136.22 g/mol
- Applications : Used as an internal standard for polycyclic aromatic hydrocarbon (PAH) analysis. Unlike this compound, it is dissolved in cyclohexane and lacks nitrogen/oxygen functional groups, making it unsuitable for polar metabolite quantification .
Acenaphthene-D10
- Key Differences : A deuterated PAH standard with ten deuterium atoms. Its retention time alignment in chromatography differs significantly from this compound due to structural dissimilarity .
Analytical Performance Comparison
Table 1: Key Parameters of Deuterated Standards
Chromatographic and Mass Spectrometric Behavior
- Isotopic Separation: this compound’s eight deuterium atoms provide a distinct mass shift (+8 Da) compared to non-deuterated cocaethylene, minimizing spectral overlap.
- Retention Time : this compound’s retention time closely matches native cocaethylene, ensuring precise quantification. In contrast, structurally dissimilar standards like Naphthalene-D8 require retention time adjustments when used in multi-residue methods .
Regulatory and Practical Considerations
- DEA Exemption : this compound and Benzoylecgonine-D8 are exempt from DEA registration, unlike Cocaine-D3, which may require additional documentation .
- Multi-Residue Analysis : this compound is often included in panels with other deuterated standards (e.g., methamphetamine-D5, morphine-D3) for comprehensive drug screening. Its stability in acetonitrile simplifies workflow integration .
Biological Activity
Cocaethylene-D8, a deuterated analog of cocaethylene, is a compound formed in the liver when cocaine and ethanol are consumed simultaneously. This article explores its biological activity, including pharmacokinetics, metabolic pathways, and its effects on health, particularly focusing on its neurochemical properties and implications for substance abuse.
Cocaethylene is produced when cocaine and ethanol coexist in the bloodstream. This process involves the transesterification of cocaine with ethanol, leading to the formation of cocaethylene instead of the typical metabolites like benzoylecgonine. The presence of cocaethylene in biological systems has been associated with significant psychoactive effects and potential health risks.
2. Pharmacokinetics
The pharmacokinetic profile of this compound can be summarized as follows:
Parameter | Cocaine | Cocaethylene |
---|---|---|
Clearance (L/min) | 0.91 ± 0.22 | 0.79 ± 0.16 |
Volume Distribution (L/kg) | 2.6 ± 0.82 | 2.7 ± 0.47 |
These values indicate that cocaethylene has a slightly lower clearance rate compared to cocaine, suggesting a prolonged presence in the body when both substances are consumed together .
3. Metabolism
Cocaethylene is primarily metabolized by carboxylesterase enzymes in the liver, particularly hCE1 and hCE2. These enzymes facilitate the hydrolysis of cocaine into inactive metabolites under normal circumstances; however, in the presence of ethanol, they catalyze the formation of cocaethylene . This metabolic pathway highlights the biochemical interactions between cocaine and ethanol and their implications for toxicity.
4.1 Neurochemical Effects
Cocaethylene acts as a potent reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism can lead to increased levels of these neurotransmitters in the brain, contributing to its euphoric effects .
4.2 Cardiovascular Impact
Research indicates that cocaethylene may have more severe cardiovascular effects compared to cocaine alone due to its enhanced sodium channel blocking properties. This can result in increased heart rates and blood pressure following consumption .
5.1 Liver Health
The presence of cocaethylene has been linked to increased risks of liver fibrosis among users of cocaine and alcohol. A study indicated that participants with detectable levels of cocaethylene had more than three times the odds of developing liver fibrosis compared to non-users .
5.2 Trauma Cases
In trauma settings, patients with cocaethylene present in their systems were significantly more likely to require intensive care unit (ICU) admission, indicating its association with severe health outcomes following substance use .
6. Case Studies
-
Case Study 1: Trauma Patients
A study involving 417 trauma patients found that 8.9% had cocaethylene metabolites present, correlating with higher ICU admission rates (odds ratio = 5.9) . -
Case Study 2: Liver Fibrosis
Out of 649 participants analyzed for substance use, those with cocaethylene had significantly higher concentrations of cocaine metabolites and were more likely to engage in hazardous drinking behaviors .
7. Conclusion
This compound exhibits significant biological activity through its interaction with neurotransmitter systems and its potential for adverse health effects, particularly concerning liver function and cardiovascular health. Understanding these effects is crucial for addressing issues related to polysubstance use involving cocaine and alcohol.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Cocaethylene-D8 in laboratory settings?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or custom isotopic labeling. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS) for isotopic purity validation. Experimental protocols must detail reaction conditions, solvent systems, and purification steps (e.g., column chromatography). For reproducibility, include spectral data (e.g., δ values for NMR peaks) and comparative analysis with non-deuterated analogs .
Q. How is this compound utilized as an internal standard in analytical chemistry?
- Methodological Answer : this compound serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and instrument variability. To implement:
Spike a known concentration of this compound into samples prior to extraction.
Quantify analyte-to-internal standard peak area ratios.
Validate with calibration curves (linearity: R² ≥ 0.99) and recovery tests (60–140% acceptable range) .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal. Key steps:
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE).
- Chromatography : Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid).
- Detection : MRM transitions specific to this compound (e.g., m/z 318.2 → 196.1 for quantification). Validate with intra-day/inter-day precision (<15% RSD) .
Q. What protocols ensure the identity and purity of this compound in experimental workflows?
- Methodological Answer :
- Identity : Cross-validate with reference spectra (NMR, HRMS) and retention time matching in LC-MS.
- Purity : Assess via HPLC-UV (≥95% purity) and confirm absence of non-deuterated impurities using isotopic abundance analysis (e.g., <2% D0 contamination). Document batch-specific certificates of analysis (CoA) .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data involving this compound?
- Methodological Answer : Conduct a systematic review of variables:
- Confounding Factors : Enzyme polymorphisms (e.g., CYP3A4 activity), co-administered substances.
- Analytical Variability : Re-evaluate calibration curves, internal standard stability, and matrix effects.
- Statistical Reconciliation : Apply mixed-effects models to account for intersubject variability and use Bayesian meta-analysis to resolve conflicting results .
Q. What experimental design considerations are critical for comparative studies of this compound and non-deuterated analogs?
- Methodological Answer :
- Control Groups : Include both deuterated and non-deuterated compounds under identical conditions.
- Isotope Effects : Monitor kinetic isotope effects (KIEs) in metabolic assays (e.g., hepatic microsomes).
- Data Normalization : Use molar equivalence corrections for deuterium-induced mass shifts in MS data .
Q. How can researchers optimize the sensitivity of this compound detection in trace-level environmental samples?
- Methodological Answer :
- Preconcentration : Implement SPE with hydrophilic-lipophilic balance (HLB) cartridges.
- Instrument Tuning : Optimize MS source parameters (e.g., ion spray voltage, collision energy) via design of experiments (DoE).
- Limit of Detection (LOD) : Validate using signal-to-noise (S/N) ratios ≥ 3 and confirm with fortified blanks .
Q. What strategies validate the stability of this compound under varying storage and processing conditions?
- Methodological Answer :
- Stability Studies : Test short-term (room temperature, 24h), long-term (-80°C, 6 months), and freeze-thaw cycles (≥3 cycles).
- Degradation Markers : Monitor via LC-MS for deuterium loss or formation of degradation products (e.g., hydrolyzed metabolites).
- Statistical Criteria : Accept degradation <15% from baseline .
Q. How should researchers design in vitro assays to study this compound metabolism?
- Methodological Answer :
- Model Systems : Use primary hepatocytes or recombinant CYP isoforms.
- Incubation Conditions : Include NADPH-regenerating systems and control for nonspecific binding.
- Metabolite Profiling : Employ high-resolution MS (HRMS) with data-dependent acquisition (DDA) for untargeted metabolite identification .
Q. What ethical and reproducibility challenges arise when using this compound in animal studies?
- Methodological Answer :
- Ethical Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval.
- Reproducibility : Report animal strain, dosing regimen, and sampling timepoints. Share raw data (e.g., plasma concentration-time curves) via open-access repositories.
- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Q. Data Presentation and Analysis Guidelines
- Tables : Include isotopic purity data, recovery rates, and statistical parameters (e.g., RSD, confidence intervals).
- Figures : Use chromatograms with annotated peaks (this compound vs. analytes) and kinetic profiles.
- References : Cite primary literature for analytical methods and isotope synthesis protocols .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPOSNRHZIWLLL-DKCRSESOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043108 | |
Record name | Cocaethylene-D8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152521-09-0 | |
Record name | Cocaethylene-D8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152521-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.